
(2R)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride is a chiral compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a pyrrolidine ring substituted with a methanesulfonylmethyl group, and it exists as a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride typically involves the reaction of ®-pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the reaction between ®-pyrrolidine and methanesulfonyl chloride, followed by in-line acidification to obtain the hydrochloride salt. This method offers advantages in terms of scalability and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction of the methanesulfonyl group can yield the corresponding sulfide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Substituted pyrrolidine derivatives.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Applications De Recherche Scientifique
(2R)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The methanesulfonylmethyl group can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. This interaction can modulate biological pathways and exert therapeutic effects. The pyrrolidine ring may also contribute to the compound’s binding affinity and selectivity for certain enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activity.
N-methylpyrrolidine: A structurally related compound with different functional groups.
Methanesulfonyl chloride: A reagent used in the synthesis of (2R)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a pyrrolidine ring and a methanesulfonylmethyl group
Propriétés
Formule moléculaire |
C6H14ClNO2S |
|---|---|
Poids moléculaire |
199.70 g/mol |
Nom IUPAC |
(2R)-2-(methylsulfonylmethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-10(8,9)5-6-3-2-4-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 |
Clé InChI |
ZIZDNEXPJSDZTL-FYZOBXCZSA-N |
SMILES isomérique |
CS(=O)(=O)C[C@H]1CCCN1.Cl |
SMILES canonique |
CS(=O)(=O)CC1CCCN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


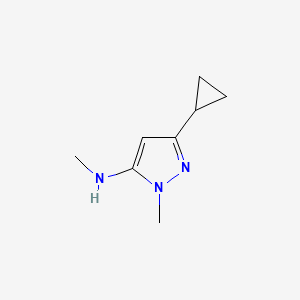
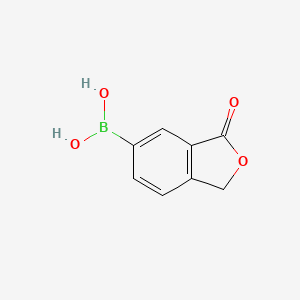

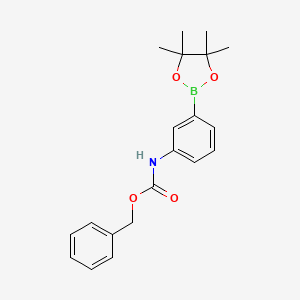
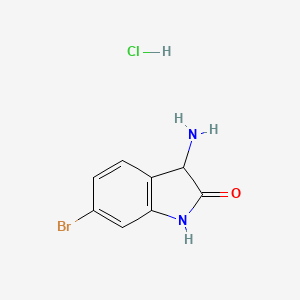
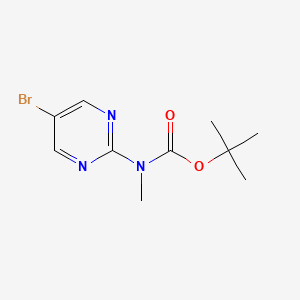
![(1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride](/img/structure/B15304348.png)


![2-[2-Bromo-5-(trifluoromethoxy)phenoxy]acetic acid](/img/structure/B15304360.png)
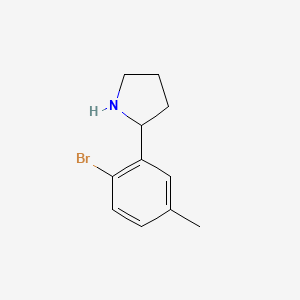

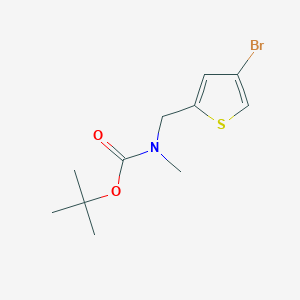
![6-[4-(Propan-2-yloxy)phenyl]hexanoic acid](/img/structure/B15304379.png)
